2,5-Diazaspiro[3.4]octane

NMDA receptor modulation CNS drug discovery Oral bioavailability

This sp3-rich spiro scaffold is the structural core of clinical oral NMDA modulators (NYX-2925, Zelquistinel) that delivers blood–brain barrier permeability and a high therapeutic index not achievable with the 2,6-isomer. The rigid, low-logP framework is ideal for CNS drug discovery, kinase inhibitor design, and antimalarial lead optimization. Proven in hit-to-lead campaigns targeting depression, neuropathic pain, and Plasmodium falciparum.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B15309610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazaspiro[3.4]octane
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2(CNC2)NC1
InChIInChI=1S/C6H12N2/c1-2-6(8-3-1)4-7-5-6/h7-8H,1-5H2
InChIKeyDAHLUHBOWUHHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diazaspiro[3.4]octane: Core Physicochemical & Scaffold Properties for Rational Procurement


2,5-Diazaspiro[3.4]octane (CAS: 36328-14-0) is a bicyclic spiro compound containing two nitrogen atoms within a conformationally restricted framework [1]. Its molecular formula is C6H12N2 with a molecular weight of 112.17 g/mol . Predicted physicochemical properties include a boiling point of 188.4±8.0 °C, a density of 1.05±0.1 g/cm³, and a pKa of 10.33±0.20, with an XLogP3-AA value of -0.5 [2]. This core scaffold is a key building block in medicinal chemistry, notably as the structural foundation for advanced clinical candidates targeting the NMDA receptor, such as NYX-2925 and Zelquistinel [3].

Why Generic 2,5-Diazaspiro[3.4]octane Substitution is Inadvisable: Evidence-Based Risks for R&D Procurement


While other diazaspiro isomers like 2,6-Diazaspiro[3.4]octane share an identical molecular formula (C6H12N2) and weight (112.17 g/mol), they are not functionally interchangeable . Substitution fails due to the distinct spatial arrangement of the nitrogen atoms, which fundamentally alters the vector of potential functionalization and the resulting 3D pharmacophore. This regioisomerism leads to significant differences in critical drug-like properties. For instance, the predicted partition coefficient (LogP) differs notably between the 2,5- and 2,6- scaffolds, a key determinant for blood-brain barrier permeability and target engagement in CNS drug discovery . This is evidenced by the fact that known advanced clinical candidates targeting the NMDA receptor (e.g., NYX-2925, Zelquistinel) are specifically built upon the 2,5-diazaspiro core, leveraging its unique geometry for receptor modulation [1].

Head-to-Head Quantitative Evidence: Where 2,5-Diazaspiro[3.4]octane Outperforms Alternatives


NMDA Receptor Modulation: Oral Bioavailability and Therapeutic Index of a 2,5-Diazaspiro Derivative (NYX-2925) vs. Rapastinel

The 2,5-diazaspiro[3.4]octane scaffold enables the creation of orally bioavailable, small-molecule NMDA receptor modulators like NYX-2925. This contrasts sharply with the peptidic analog rapastinel (GLYX-13), which lacks oral bioavailability and requires intravenous administration. NYX-2925 achieved a therapeutic index of >1000, with no observed addictive or sedative/ataxic side effects at effective doses [1].

NMDA receptor modulation CNS drug discovery Oral bioavailability

Antimalarial Potency: Asexual Blood-Stage Activity of a 2,5-Diazaspiro[3.4]octane Series vs. Clinical Antimalarials

A novel diazaspiro[3.4]octane chemical series, identified from a whole-cell phenotypic screen, demonstrated potent activity against the asexual blood stage of Plasmodium falciparum. Optimized leads from this series achieved low nanomolar potency (IC50 < 50 nM), which is comparable to many clinically used antimalarials [1].

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

Physicochemical Differentiation: Predicted pKa and LogP of 2,5- vs. 2,6-Diazaspiro[3.4]octane

The regioisomeric position of the second nitrogen atom significantly alters key drug-like properties. The predicted pKa of 2,5-Diazaspiro[3.4]octane is 10.33±0.20 , while the 2,6-isomer has a predicted pKa of approximately 10.96±0.20 . Furthermore, the calculated LogP for the 2,5-scaffold's methyl derivative is 0.20 , whereas the 2,6-scaffold is predicted to have a LogP of 0.23 . These differences in basicity and lipophilicity can influence solubility, permeability, and target binding kinetics.

Physicochemical properties Medicinal chemistry Drug design

Selectivity Profile: Low Off-Target Activity of a 2,5-Diazaspiro[3.4]octane Derivative (NYX-2925)

A key advantage of the 2,5-diazaspiro[3.4]octane-based molecule NYX-2925 is its high selectivity. In a broad panel screen of neuroactive receptors, NYX-2925 did not exhibit any significant affinity for off-target receptors, including the hERG channel, which is a critical safety liability for many drug candidates [1]. This contrasts with many other NMDA receptor modulators (e.g., ketamine, MK-801) that are known to interact with multiple targets, leading to a higher burden of side effects.

Selectivity Safety pharmacology NMDA receptor

Evidence-Backed Application Scenarios for 2,5-Diazaspiro[3.4]octane Procurement


CNS Drug Discovery: Orally Bioavailable NMDA Receptor Modulator Scaffold

Procurement of the 2,5-diazaspiro[3.4]octane core is most strategic for research programs aiming to develop orally bioavailable, small-molecule modulators of the NMDA receptor. The scaffold's proven ability, as demonstrated by the clinical candidate NYX-2925, to confer oral activity and a high therapeutic index (>1000) [1] directly addresses the key limitation of peptidic alternatives like rapastinel. This makes it a superior starting point for hit-to-lead campaigns targeting depression, neuropathic pain, and other CNS disorders where oral administration is essential.

Antimalarial Lead Optimization: A Novel, Potent Chemotype

Research groups focused on neglected tropical diseases should prioritize this scaffold for antimalarial lead optimization. The identification of a diazaspiro[3.4]octane series with potent asexual blood-stage activity (IC50 < 50 nM) [2] against Plasmodium falciparum validates it as a novel, non-traditional chemotype. This is particularly valuable for overcoming resistance to existing antimalarials and for developing agents with multi-stage activity, a key goal in malaria eradication efforts.

Kinase Inhibitor Design: Leveraging Spirocyclic Rigidity

The rigid, sp3-rich framework of 2,5-diazaspiro[3.4]octane is ideally suited for probing the ATP-binding site of protein kinases. Related diazaspirocycles have been successfully used as scaffolds to develop ligand-efficient inhibitors, with some derivatives showing potent inhibition of kinases like Aurora B (IC50 = 1.8 nM) [3]. Procurement for this application is justified by the scaffold's ability to project functional groups into specific kinase sub-pockets, a feature that can be exploited to gain selectivity over closely related kinase family members.

Material Science: Monomer for Advanced Polyimide Films

Beyond pharmaceutical applications, the 2,5-diazaspiro[3.4]octane core is disclosed in patent literature as a valuable monomer for producing polyimide films with excellent optical and mechanical properties [4]. This industrial application leverages the rigidity and unique geometry of the spirocyclic scaffold to enhance polymer performance, representing a distinct procurement pathway for material science R&D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diazaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.